Acetanilide-4'-D1

Deuterium labeling Regioselective synthesis Isotope exchange

Multi-deuterated acetanilide analogs (d₅, d₆, d₈) introduce chromatographic isotope shifts and APCI-induced H/D back-exchange artifacts that compromise quantitative accuracy in regulated bioanalysis. Acetanilide-4′-D1 solves this with a single para-deuterium label, delivering a nominal +1 Da mass shift for unambiguous SRM differentiation (m/z 136→94 analyte vs. m/z 137→94 IS) while preserving near-identical reverse-phase retention to unlabeled analyte. • Eliminates APCI back-exchange signal contamination documented for perdeuterated aromatic rings. • Enables NIH shift mechanistic studies via positionally resolved deuterium retention quantification (21-44% in rat liver microsomes). • ¹H NMR identity verification via simple aromatic region integration-no ²H NMR required. Supplied as a high-purity stable-isotope-labeled standard with full documentation for immediate deployment in LC-MS/MS workflows.

Molecular Formula C8H9NO
Molecular Weight 136.17 g/mol
CAS No. 16625-79-9
Cat. No. B099790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetanilide-4'-D1
CAS16625-79-9
Molecular FormulaC8H9NO
Molecular Weight136.17 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC=C1
InChIInChI=1S/C8H9NO/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10)/i2D
InChIKeyFZERHIULMFGESH-VMNATFBRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetanilide-4′-D1 (CAS 16625-79-9) – Procurement-Grade Deuterated Internal Standard for LC-MS Bioanalysis


Acetanilide-4′-D1 (CAS 16625-79-9) is a stable-isotope-labeled isotopologue of acetanilide (N-phenylacetamide) bearing a single deuterium atom at the para (4′) position of the phenyl ring . With a molecular formula of C₈H₈DNO and a monoisotopic mass of 136.0747 Da, it provides a nominal +1 Da mass shift relative to unlabeled acetanilide (135.0684 Da) . The compound is primarily employed as a site-specific internal standard in liquid chromatography–mass spectrometry (LC-MS) assays for the quantification of acetanilide and its metabolites in complex biological matrices . Unlike multi-deuterated analogs (e.g., acetanilide-d₅, -d₆, -d₈), the mono-deuterated 4′-D1 isotopologue offers a minimal yet analytically sufficient mass shift that reduces the risk of chromatographic isotope effects while retaining full compatibility with selected reaction monitoring (SRM) workflows .

Why Acetanilide-4′-D1 Cannot Be Replaced by Other Acetanilide Isotopologues Without Compromising Analytical Validity


Deuterated acetanilide isotopologues are not interchangeable internal standards because the number and position of deuterium labels directly govern chromatographic co-elution behavior, mass spectrometric signal specificity, and metabolic isotope effect profiles [1]. Multi-deuterated analogs such as acetanilide-d₅ (ring-perdeuterated) or acetanilide-d₈ (fully deuterated) exhibit measurable reverse-phase retention time shifts relative to the unlabeled analyte due to the cumulative effect of deuterium on hydrophobicity [1]. Furthermore, perdeuterated aromatic rings are susceptible to H/D back-exchange during atmospheric pressure chemical ionization (APCI), generating mixed isotopologue signals that compromise quantitative accuracy [2]. In mechanistic enzymology, acetyl-labeled acetanilide-d₃ reports on deacetylation–reacetylation cycling but cannot probe aromatic hydroxylation regiochemistry, a capability uniquely conferred by the ring-4′-D1 label [3]. These physicochemical and analytical distinctions make generic substitution scientifically indefensible.

Acetanilide-4′-D1 – Comparator-Anchored Quantitative Evidence for Procurement Decision-Making


Regioselective para-Deuteration: Orthogonal to Ir-Catalyzed HIE Methods That Yield Ortho-Labeled Products

Acetanilide-4′-D1 carries the deuterium label exclusively at the para position of the phenyl ring. This regiochemistry is fundamentally distinct from the products of iridium-catalyzed hydrogen isotope exchange (HIE), which delivers deuterium selectively ortho to the anilide directing group [1]. Hesk et al. demonstrated that [Ir(COD)(Cy₃P)(Py)]PF₆-catalyzed deuteration of acetanilide yields products containing deuterium ortho to the anilide group 'with a high degree of enrichment,' while 'no evidence for meta, para or anilide methyl labelling was seen' [1]. Therefore, acetanilide-d₅ prepared by perdeuteration of aniline-d₅ contains labels at all five aromatic positions, and acetanilide-d₃ carries labels only on the acetyl group. Neither of these commercially prevalent isotopologues provides a pure para-¹H→²H substitution. The 4′-D1 compound is thus the only isotopologue that enables position-specific tracking of para-hydroxylation without confounding signals from ortho- or meta-deuterium labels.

Deuterium labeling Regioselective synthesis Isotope exchange

Minimized H/D Back-Exchange During APCI-LC/MS: Quantitative Advantage Over Perdeuterated Aromatic Internal Standards

Deuterated internal standards bearing multiple aromatic deuterium atoms are vulnerable to H/D back-exchange during APCI-LC/MS analysis, generating protiated isotopologue signals that co-elute with the unlabeled analyte and produce systematic overestimation [1]. Davies et al. (2010) systematically compared the extent of H/D exchange across aromatic ring systems and reported that acetanilide exhibited 'extremely small' exchange compared to 'substantial exchange back to partial and even fully protonated forms' observed for substituted indoles [1]. For acetanilide, H/D exchange during APCI LC/MS was comparable to that of nitrobenzene and aniline, both of which showed 'undetectable' exchange [1]. While this study did not differentiate between mono- and perdeuterated acetanilide isotopologues, the chemical principle is well established: each additional aromatic deuterium represents an independent site of potential exchange, such that a penta-deuterated phenyl ring (acetanilide-d₅) has five exchange-competent positions versus a single exchange-competent position for the 4′-D1 isotopologue. By minimizing the number of aromatic deuterium labels to the single site most relevant for the analytical objective, Acetanilide-4′-D1 reduces the cumulative probability of back-exchange signal contamination.

LC-MS quantification APCI ionization Isotopic fidelity

pH-Dependent Deuterium Retention Quantifies NIH Shift During CYP450-Mediated Para-Hydroxylation

4-Deuteroacetanilide (synonymous with Acetanilide-4′-D1) has been employed as a definitive probe for the intramolecular migration (NIH shift) of deuterium during aromatic hydroxylation. Daly et al. (1968) quantified the degree of deuterium retention in 4-hydroxyacetanilide formed from 4-deuteroacetanilide by liver microsomal preparations and demonstrated a strong pH dependence: retention ranged from 21% at pH 10 to 44% at pH 6 [1]. This pH-dependent retention profile is a hallmark of ionizable substrates (N-acylanilines) and contrasts sharply with non-ionizable substrates such as biphenyl-4-²H or anisole-4-²H, which display pH-independent retention of 40–64% [1]. In a chemically distinct oxygenation system (aqueous Fe²⁺/O₂, phosphate buffer pH 6.8), the NIH shift was reported as 'not observed' for C(4)-deuterioacetanilide, yielding zero deuterium migration [2]. These quantitative benchmarks provide a reference framework for using Acetanilide-4′-D1 as an experimental probe: researchers can compare their observed deuterium retention values against the established 21–44% (microsomal) or 0% (non-enzymatic Fe²⁺/O₂) baselines to distinguish enzymatic from non-enzymatic hydroxylation mechanisms.

NIH shift Cytochrome P450 Deuterium migration

Nominal +1 Da Mass Shift: Sufficient for SRM Discrimination Without Inducing Chromatographic Isotope Effects

The monoisotopic mass of Acetanilide-4′-D1 (136.0747 Da) differs from unlabeled acetanilide (135.0684 Da) by +1.0063 Da . This +1 Da shift is sufficient for baseline mass resolution in quadrupole-based selected reaction monitoring (SRM) and high-resolution mass spectrometry (HRMS) without introducing the chromatographic retention time shifts that accompany multi-deuterated analogs. The phenomenon of 'deuterium reverse isotope effect' on reversed-phase LC retention is well documented: each additional deuterium atom slightly increases the compound's polarity, leading to earlier elution. For acetanilide-d₅ (Δm = +5 Da, molecular weight 140.19 g/mol ) and acetanilide-d₈ (Δm = +8 Da, molecular weight 143.21 g/mol ), cumulative deuterium-induced retention time shifts can reach several seconds under typical UPLC gradient conditions, potentially compromising the assumption of identical matrix effects between analyte and internal standard. The 4′-D1 isotopologue, with a single deuterium substitution, minimizes this chromatographic divergence while maintaining unambiguous mass spectrometric discrimination from the unlabeled analyte.

Mass spectrometry Isotope dilution Chromatographic co-elution

Simplified ¹H NMR Aromatic Region for Structural Confirmation and Purity Assessment

In the ¹H NMR spectrum of unlabeled acetanilide, the aromatic region (δ 7.0–7.6 ppm) displays overlapping signals from ortho, meta, and para protons, often appearing as a complex multiplet [1]. In Acetanilide-4′-D1, the para-position proton is replaced by deuterium, which is NMR-silent in ¹H spectra. This eliminates the para-proton signal and simplifies the aromatic coupling pattern, allowing clearer resolution of the ortho and meta proton signals . For procurement and quality control, this simplified pattern provides a rapid spectroscopic fingerprint to confirm successful para-selective deuteration and to assess isotopic purity: any residual signal at the para-proton chemical shift directly quantifies the level of unlabeled or mis-labeled contaminant. While multi-deuterated analogs (e.g., acetanilide-d₅) produce an even more extensively simplified aromatic region (or complete signal suppression), they also preclude the use of residual aromatic proton signals for positional purity verification.

NMR spectroscopy Isotopic labeling Structural elucidation

Supplier Availability Through Established Deuterium Compound Manufacturers

Acetanilide-4′-D1 (CAS 16625-79-9) is listed by multiple established stable-isotope suppliers including CDN Isotopes (Canada), Medical Isotopes (USA), and KANTO (Japan), as documented in the ChemicalBook supplier database . This multi-vendor availability reduces single-source supply risk compared to custom-synthesized or single-vendor isotopologues. In contrast, position-specific mono-deuterated acetanilide isotopologues with the deuterium at other ring positions (ortho- or meta-) are not commercially cataloged and require custom synthesis [1]. The commercial availability of the 4′-D1 isotopologue reflects the convergence of synthetic accessibility (via para-substituted aniline precursors) and documented scientific utility in NIH shift and metabolism studies dating to the 1960s [2].

Isotope procurement Vendor qualification Supply chain

Acetanilide-4′-D1 – Preferred Application Scenarios Driven by Quantitative Evidence


LC-MS/MS Internal Standard for Acetanilide Quantification in Plasma and Urine with Minimal Deuterium Back-Exchange Risk

Acetanilide-4′-D1 is the recommended internal standard for bioanalytical LC-MS/MS methods requiring quantification of acetanilide in biological fluids. The +1 Da mass shift provides unambiguous SRM transition differentiation (e.g., m/z 136 → 94 for the analyte vs. m/z 137 → 94 for the internal standard), while the single aromatic deuterium minimizes the risk of APCI-induced H/D back-exchange that has been documented for perdeuterated aromatic systems [1]. This is particularly important for regulated bioanalysis under FDA/EMA guidance, where internal standard fidelity directly impacts method accuracy and precision. Use of multi-deuterated acetanilide analogs (d₅, d₆, d₈) in APCI-based methods carries incremental risk of protiated isotopologue signal contamination, which would produce positive bias in calculated analyte concentrations [1].

Cytochrome P450 Mechanism-of-Action Studies Quantifying the NIH Shift During Para-Hydroxylation

For researchers investigating CYP450-catalyzed aromatic hydroxylation mechanisms, Acetanilide-4′-D1 provides a positionally resolved probe for the NIH shift (intramolecular deuterium migration). The established literature baselines—21% to 44% deuterium retention in 4-hydroxyacetanilide depending on incubation pH (rat liver microsomes) [2], and 0% retention in the non-enzymatic Fe²⁺/O₂ system [3]—enable direct quantitative comparison with experimental results. Use of ring-perdeuterated acetanilide-d₅ would convolute para-hydroxylation data with signals from ortho- and meta-hydroxylation pathways, obscuring the mechanistic interpretation. Acetyl-labeled acetanilide-d₃, conversely, reports exclusively on deacetylation–reacetylation cycling and provides no information on aromatic ring hydroxylation [4].

Metabolic Pathway Discrimination: Deacetylation–Reacetylation Cycling vs. Direct Hydroxylation in Hepatocyte Incubations

When used in parallel with trideuteroacetyl-acetanilide (acetanilide-d₃, acetyl-labeled), Acetanilide-4′-D1 enables orthogonal tracking of the two principal metabolic pathways of acetanilide. Acetanilide-d₃ distinguishes between paracetamol formed via direct hydroxylation (retains CD₃CO– group) versus paracetamol formed via deacetylation–reacetylation (unlabeled CH₃CO– group), with a measured deuterated-to-unlabeled paracetamol ratio of approximately 8:1 in human urine [4]. Acetanilide-4′-D1, in complementary incubations, reports on the aromatic hydroxylation regiochemistry via deuterium retention quantification (21–44%) [2]. This dual-isotopologue experimental design provides comprehensive metabolic fate mapping that cannot be achieved with any single isotopologue.

Incoming Material Identity and Purity Verification by ¹H NMR Without Requiring ²H NMR Instrumentation

Quality control laboratories that rely on ¹H NMR for incoming material verification can use the simplified aromatic region of Acetanilide-4′-D1 as a rapid identity and purity check. The absence of the para-proton signal (confirmed by integration of the residual aromatic signals against the acetyl methyl singlet at δ 2.1 ppm) provides immediate confirmation of successful para-deuteration . Any residual signal at the para chemical shift position can be integrated to quantify unlabeled acetanilide contamination. This ¹H NMR-based purity assessment is more accessible than the ²H NMR analysis required for verifying the labeling pattern of perdeuterated analogs (acetanilide-d₅, -d₆, -d₈), reducing the instrumental barrier for routine quality control .

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